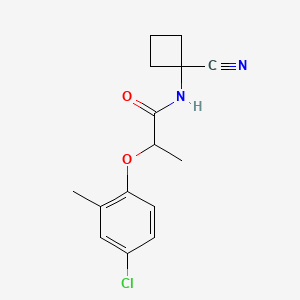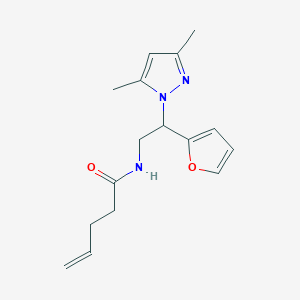
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a potent and selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The A1 adenosine receptor has been implicated in a variety of physiological processes, including sleep regulation, cardiovascular function, and neuroprotection.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide exerts its effects by binding to and activating the A1 adenosine receptor. Activation of the A1 adenosine receptor results in the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP levels. This, in turn, leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the opening of potassium channels, and the inhibition of calcium channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type being studied. In the brain, this compound has been shown to increase slow wave sleep, reduce anxiety-like behavior, and protect against ischemic injury. In the cardiovascular system, this compound has been shown to decrease heart rate and blood pressure. In the kidney, this compound has been shown to increase urine flow and sodium excretion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide in lab experiments is its high potency and selectivity for the A1 adenosine receptor. This allows researchers to study the effects of A1 receptor activation in a highly specific and controlled manner. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide. One area of interest is the role of the A1 adenosine receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound as a therapeutic agent for cardiovascular disease and other conditions. Additionally, there is ongoing research into the development of new A1 receptor agonists that may have improved potency, selectivity, and pharmacokinetic properties compared to this compound.
Synthesemethoden
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. One common method for chemical synthesis of this compound involves the reaction of 4-chloro-2-methylphenol with 1-cyanocyclobutane carboxylic acid, followed by the addition of propanoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide has been used extensively in scientific research to study the A1 adenosine receptor and its effects on various physiological processes. Some of the key areas of research involving this compound include sleep regulation, cardiovascular function, and neuroprotection. In studies involving sleep regulation, this compound has been shown to promote sleep and increase slow wave sleep in animal models. In studies involving cardiovascular function, this compound has been shown to decrease heart rate and blood pressure in animal models. In studies involving neuroprotection, this compound has been shown to protect against ischemic injury in the brain.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-8-12(16)4-5-13(10)20-11(2)14(19)18-15(9-17)6-3-7-15/h4-5,8,11H,3,6-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHANZKRYLHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2640445.png)
![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)
![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)
![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2640455.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)
